molecular formula C11H10N2O B1349989 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350988-62-4

3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349989
CAS No.: 350988-62-4
M. Wt: 186.21 g/mol
InChI Key: CKEZOUSRIZFLQE-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a 4-methylphenyl substituent at position 3 of the pyrazole ring and a carbaldehyde group at position 3. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol (calculated from ). The compound is synthesized via the Vilsmeier-Haack reaction, a method commonly employed for cyclizing hydrazones into pyrazole carbaldehydes using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) .

Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-10(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEZOUSRIZFLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375282
Record name 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-62-4
Record name 3-(4-Methylphenyl)-1H-pyrazole-4-carboxaldehyde
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Record name 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Record name 350988-62-4
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Preparation Methods

The synthesis of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro groups.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing pharmaceuticals. Its unique structural properties make it particularly valuable in developing drugs targeting neurological disorders and anti-inflammatory medications .

Case Study:
A study highlighted its use in synthesizing allosteric modulators for G protein-coupled receptors (GPCRs), which are promising targets for treating central nervous system disorders. The synthesis involved various pyrazole derivatives, showcasing the compound's potential in drug discovery .

Agricultural Chemistry

Formulation of Agrochemicals:
This compound is employed in formulating agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop protection against pests has been documented, making it a key player in modern agricultural practices .

Data Table: Applications in Agrochemicals

Agrochemical TypeApplicationEffectiveness
PesticidesInsect controlHigh efficacy against various pests
HerbicidesWeed managementEffective against broadleaf weeds

Material Science

Development of New Materials:
Research has explored the use of this compound in creating novel materials, particularly polymers with enhanced thermal and mechanical properties. The compound's ability to act as a building block in organic synthesis allows for the development of complex materials with tailored characteristics .

Biochemical Research

Studies on Enzyme Inhibition:
The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding. This research aids in understanding biological pathways and disease mechanisms, contributing to advancements in medicinal chemistry .

Case Study:
In one study, derivatives of this compound were synthesized and tested for anticancer activity. The findings indicated promising results, suggesting that pyrazole derivatives could serve as effective agents in cancer treatment .

Analytical Chemistry

Reagent in Analytical Methods:
In analytical chemistry, this compound acts as a reagent in various methods, including chromatography. Its application helps identify and quantify other chemical substances effectively, showcasing its versatility beyond synthesis .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrazole-4-carbaldehydes are highly influenced by substituents at positions 1 and 3 of the pyrazole ring. Below is a detailed comparison of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with key analogs:

Substituent Effects on Electronic Properties and Bioactivity

Compound Name Substituent (Position 3) Electronic Nature Molecular Weight (g/mol) Key Biological Activities References
This compound 4-Methylphenyl Electron-donating (moderate) 186.21 [Data not explicitly reported; inferred]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl Strong electron-donating 278.31 Potent antimicrobial (vs. E. coli), DNA gyrase inhibition (IC₅₀ = 4.12 µM)
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde Furan-2-yl Heteroaromatic (electron-rich) 202.18 Most potent antimicrobial (MIC = 1–4 µg/mL), DNA gyrase inhibition (IC₅₀ = 3.19 µM)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Thiophen-2-yl Heteroaromatic (polarizable) 218.25 Strong antibacterial (comparable to Amoxicillin)
3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl Electron-withdrawing 250.26 Activity against P. aeruginosa and B. subtilis
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 2,4-Dichlorophenyl Strong electron-withdrawing 320.17 [Antimicrobial activity inferred from halogenated analogs]

Key Findings from Comparative Analysis

Electron-Donating Substituents: The 4-methylphenyl group in the target compound provides moderate electron-donating effects, which may enhance stability and lipophilicity compared to unsubstituted phenyl groups. However, analogs with stronger electron-donating groups (e.g., 4-methoxyphenyl) exhibit superior antimicrobial activity due to increased electron density, facilitating interactions with bacterial enzymes like DNA gyrase . The 4-methoxyphenyl derivative (278.31 g/mol) demonstrated IC₅₀ values of 4.12 µM against E. coli DNA gyrase, outperforming the reference drug Novobiocin .

Heteroaromatic Substituents :

  • Furan-2-yl and thiophen-2-yl substituents introduce heteroatoms (O, S) that enhance polarity and hydrogen-bonding capacity. The furan derivative showed the highest antimicrobial potency (MIC = 1–4 µg/mL) against bacterial strains, likely due to improved target binding .

Electron-Withdrawing Substituents: 4-Fluorophenyl and 2,4-dichlorophenyl groups increase electrophilicity, which may improve interactions with bacterial cell membranes or enzymes. The fluorophenyl analog exhibited notable activity against P. aeruginosa and B. subtilis, surpassing ampicillin in some cases .

Positional and Steric Effects :

  • Bulky substituents (e.g., 4-isopropylbenzyl in ) reduce activity compared to smaller groups like methyl, highlighting the importance of steric compatibility in target binding .

Biological Activity

3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemical research. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the molecular formula C11H11N2OC_{11}H_{11}N_2O and features a pyrazole ring substituted with a 4-methylphenyl group. Its unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. This method has been widely utilized to produce various pyrazole derivatives with potential biological activities .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain pyrazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Effective against Gram-positive bacteria
Other DerivativesVariousEffective against multiple pathogens

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that derivatives of pyrazole can induce apoptosis in cancer cell lines, with IC50 values reported as low as 49.85 μM for specific analogs . The compound's ability to inhibit key cellular pathways makes it a candidate for further development in cancer therapeutics.

StudyCell LineIC50 (μM)Mechanism
Fan et al.A54949.85Induces apoptosis
Xia et al.MCF-70.01Inhibition of Aurora-A kinase

3. Enzyme Inhibition

Research has shown that this compound can act as an enzyme inhibitor, particularly in studies related to receptor binding and biochemical pathways associated with various diseases . This property is crucial for understanding its role in drug design and development.

Case Studies

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting its potential use as an antibacterial agent .

Case Study: Anticancer Potential
Another investigation focused on the anticancer properties of pyrazole derivatives in vitro against various cancer cell lines. The study found that certain compounds derived from this compound significantly inhibited cell growth and induced apoptosis, suggesting a promising avenue for cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier–Haack formylation or nucleophilic substitution .

  • Vilsmeier–Haack method : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF yields the aldehyde group at the 4-position .
  • Nucleophilic substitution : Using K₂CO₃ as a base, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde reacts with phenols to introduce aryloxy groups .
    Key steps : Purification via column chromatography (ethyl acetate/hexane) and characterization by TLC (Rf ~0.3–0.5) .

Q. How is the compound characterized post-synthesis?

Multi-spectral analysis ensures structural confirmation:

  • ¹H/¹³C NMR : Aldehyde proton appears as a singlet at δ ~9.95–10.00 ppm; carbonyl carbon at δ ~184 ppm .
  • IR : Stretching vibrations for C=O (~1660–1680 cm⁻¹) and C=N (~1580–1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0 for derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal substituent-dependent activity:

Substituent (R)Activity Against P. aeruginosaActivity Against E. coliReference
4-FluorophenylHighModerate
4-MethoxyphenylModerateLow
4-HydroxyphenylVariableVariable
Key insight : Electron-withdrawing groups (e.g., -F) enhance activity against Gram-negative strains by improving membrane penetration .

Q. How is the crystal structure determined, and what software is used?

X-ray crystallography with SHELX suite (e.g., SHELXL for refinement):

  • Procedure : Single-crystal diffraction data collected at 100 K; structure solved via direct methods and refined with full-matrix least-squares .
  • Output : ORTEP diagrams (e.g., CCDC deposition) reveal bond angles, torsion angles, and hydrogen-bonding networks .

Q. How to address contradictions in biological activity data across studies?

Critical variables to assess:

  • Microbial strains : Resistance profiles vary (e.g., P. aeruginosa PAO1 vs. clinical isolates) .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion may yield differing MIC values .
  • Substituent positioning : Meta vs. para substituents on the phenyl ring alter steric and electronic effects .

Q. What methodological strategies optimize reaction yields?

  • Catalyst selection : K₂CO₃ in DMF enhances nucleophilic substitution efficiency (~70–80% yield) .
  • Temperature control : Vilsmeier–Haack reactions require strict anhydrous conditions at 0–5°C to avoid side products .
  • Workup : Acidic quenching (pH ~3–4) followed by extraction with dichloromethane improves aldehyde stability .

Methodological Design Questions

Q. How to design derivatives for specific biological targets?

Rational design steps :

Scaffold selection : Retain the pyrazole core for heterocyclic stability.

Substituent variation : Introduce -F, -OCH₃, or -NH₂ groups to modulate lipophilicity (logP) and H-bonding .

In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to microbial enzyme active sites .

Q. How to confirm purity and identity of synthesized compounds?

Multi-tier validation :

  • TLC : Compare Rf values with standards (e.g., ethyl acetate/hexane 1:4) .
  • Melting point : Sharp ranges (e.g., 133–137°C) indicate purity .
  • Spectral cross-check : Match NMR/IR data with literature (e.g., absence of -OH peaks in non-hydroxylated derivatives) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

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